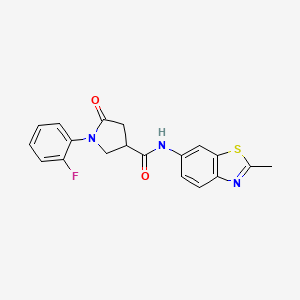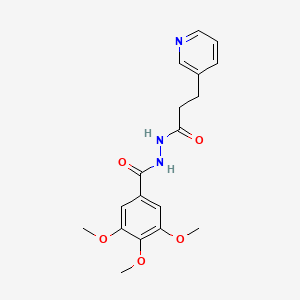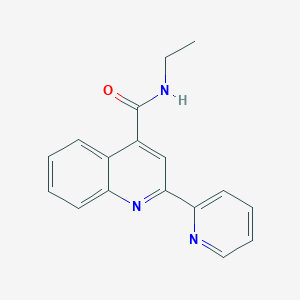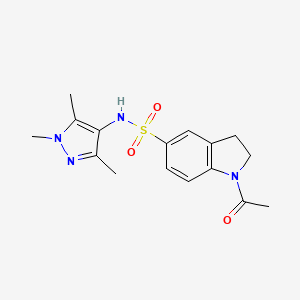
(2-Methylmorpholin-4-yl)-(3-phenylimidazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylmorpholin-4-yl)-(3-phenylimidazol-4-yl)methanone, also known as MPIM, is a chemical compound that has shown promise in scientific research applications. It is a small molecule that has been found to have various biochemical and physiological effects, making it a potentially valuable tool for studying biological systems. In
Mécanisme D'action
The mechanism of action of (2-Methylmorpholin-4-yl)-(3-phenylimidazol-4-yl)methanone involves its binding to the GPR55 receptor. When (2-Methylmorpholin-4-yl)-(3-phenylimidazol-4-yl)methanone binds to the receptor, it blocks the activation of downstream signaling pathways, which leads to a decrease in cellular proliferation and migration. This makes (2-Methylmorpholin-4-yl)-(3-phenylimidazol-4-yl)methanone a valuable tool for studying the role of GPR55 in various physiological processes.
Biochemical and physiological effects:
In addition to its effects on GPR55, (2-Methylmorpholin-4-yl)-(3-phenylimidazol-4-yl)methanone has also been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer. (2-Methylmorpholin-4-yl)-(3-phenylimidazol-4-yl)methanone has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2-Methylmorpholin-4-yl)-(3-phenylimidazol-4-yl)methanone in lab experiments is its selectivity for the GPR55 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of (2-Methylmorpholin-4-yl)-(3-phenylimidazol-4-yl)methanone is its relatively low potency, which can make it difficult to achieve the desired level of receptor blockade in some experiments.
Orientations Futures
There are many potential future directions for research involving (2-Methylmorpholin-4-yl)-(3-phenylimidazol-4-yl)methanone. One area of interest is the role of GPR55 in cancer progression. (2-Methylmorpholin-4-yl)-(3-phenylimidazol-4-yl)methanone has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer. This suggests that (2-Methylmorpholin-4-yl)-(3-phenylimidazol-4-yl)methanone may have potential as an anticancer agent. Another area of interest is the development of more potent and selective GPR55 antagonists, which could help to further elucidate the role of this receptor in physiological processes.
Méthodes De Synthèse
The synthesis of (2-Methylmorpholin-4-yl)-(3-phenylimidazol-4-yl)methanone involves a multi-step process that begins with the reaction of 2-methyl-4-chloromorpholine with sodium hydride in the presence of dimethylformamide. This results in the formation of 2-methylmorpholin-4-ol. The next step involves the reaction of 2-methylmorpholin-4-ol with 3-phenylimidazole-4-carboxylic acid in the presence of thionyl chloride, which leads to the formation of (2-Methylmorpholin-4-yl)-(3-phenylimidazol-4-yl)methanone.
Applications De Recherche Scientifique
(2-Methylmorpholin-4-yl)-(3-phenylimidazol-4-yl)methanone has been found to have various scientific research applications. One of its primary uses is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that are involved in a wide range of physiological processes, including vision, smell, taste, and hormone regulation. (2-Methylmorpholin-4-yl)-(3-phenylimidazol-4-yl)methanone has been found to be a potent and selective antagonist of the GPR55 receptor, which is involved in various cellular processes, including cell proliferation and migration.
Propriétés
IUPAC Name |
(2-methylmorpholin-4-yl)-(3-phenylimidazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12-10-17(7-8-20-12)15(19)14-9-16-11-18(14)13-5-3-2-4-6-13/h2-6,9,11-12H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSDUVXOCBFFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CN=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylmorpholin-4-yl)-(3-phenylimidazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-methoxyphenyl)-5-methyl-3-[(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7462735.png)
![[4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7462737.png)


![3-[1-(6-methoxyquinoline-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7462771.png)
![4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid](/img/structure/B7462783.png)

![2-[(2-bromo-4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B7462797.png)

![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462804.png)



![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B7462850.png)